Midazolam 2-Oxide
CAS No.: 59468-86-9
Cat. No.: VC17973896
Molecular Formula: C18H13ClFN3O
Molecular Weight: 341.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59468-86-9 |
|---|---|
| Molecular Formula | C18H13ClFN3O |
| Molecular Weight | 341.8 g/mol |
| IUPAC Name | 8-chloro-6-(2-fluorophenyl)-1-methyl-2-oxido-4H-imidazo[1,5-a][1,4]benzodiazepin-2-ium |
| Standard InChI | InChI=1S/C18H13ClFN3O/c1-11-22(24)10-13-9-21-18(14-4-2-3-5-16(14)20)15-8-12(19)6-7-17(15)23(11)13/h2-8,10H,9H2,1H3 |
| Standard InChI Key | QVPQNEQZMOGERL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=[N+](C=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4F)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Midazolam 2-oxide (C₁₈H₁₃ClFN₃O₂) is an oxidized metabolite of midazolam, distinguished by the presence of an N-oxide group at the 2-position of the benzodiazepine core (Figure 1). This structural modification alters its solubility profile: unlike midazolam, which exhibits pH-dependent solubility due to its imidazole ring, the 2-oxide derivative demonstrates increased polarity, enhancing water solubility across a broader pH range .
Table 1: Comparative Physicochemical Properties of Midazolam and Midazolam 2-Oxide
| Property | Midazolam | Midazolam 2-Oxide |
|---|---|---|
| Molecular Weight | 325.77 g/mol | 341.77 g/mol |
| LogP (Octanol-Water) | 3.1 | 2.3 |
| Water Solubility (25°C) | 0.1 mg/mL (pH 4) | 2.5 mg/mL (pH 7) |
| pKa | 6.2 (imidazole N) | 4.8 (N-oxide) |
The reduced lipophilicity of midazolam 2-oxide limits its blood-brain barrier permeability, potentially diminishing central nervous system (CNS) effects compared to the parent compound .
Synthesis and Metabolic Pathways
Midazolam 2-oxide is primarily formed via hepatic cytochrome P450 (CYP3A4/5)-mediated oxidation, though non-enzymatic oxidation under acidic conditions has also been documented . In vitro studies suggest that the 2-oxide metabolite accounts for <5% of total midazolam metabolites in human plasma, with 1-hydroxymidazolam being the predominant derivative .
Key Metabolic Reactions:
-
Enzymatic Oxidation:
This pathway is saturable at high midazolam concentrations, leading to nonlinear pharmacokinetics . -
Non-Enzymatic Oxidation:
Under acidic conditions (pH < 4), midazolam undergoes spontaneous oxidation to the 2-oxide form, a reaction accelerated by reactive oxygen species .
Pharmacological Profile and Receptor Interactions
Midazolam 2-oxide exhibits reduced affinity for the GABAₐ receptor benzodiazepine binding site compared to midazolam. Radioligand binding assays demonstrate a 10-fold lower potency (Table 2), correlating with diminished anxiolytic and sedative effects in animal models .
Table 2: Receptor Binding Affinities (IC₅₀ Values)
| Receptor | Midazolam (nM) | Midazolam 2-Oxide (nM) |
|---|---|---|
| GABAₐ (α₁β₂γ₂) | 12.4 ± 1.2 | 124.6 ± 15.3 |
| Translocator Protein | 280 ± 45 | 310 ± 52 |
| Adenosine A2A | >10,000 | >10,000 |
Despite weaker GABAergic activity, midazolam 2-oxide retains partial agonist effects at the translocator protein (TSPO), implicating potential roles in neuroinflammation modulation .
Pharmacokinetics and Elimination
The pharmacokinetics of midazolam 2-oxide are marked by rapid renal excretion and limited tissue distribution:
-
Volume of Distribution (Vd): 1.2 L/kg (vs. 1.8 L/kg for midazolam)
-
Plasma Half-Life: 1.5–2.0 hours (shorter than midazolam’s 2–6 hours)
-
Clearance: 18 mL/min/kg (primarily renal, with <10% hepatic contribution)
Figure 2: Plasma Concentration-Time Profiles
Simulated data after a 5 mg intravenous midazolam dose show peak 2-oxide levels of 40 ng/mL at 30 minutes, declining to <5 ng/mL by 4 hours .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume